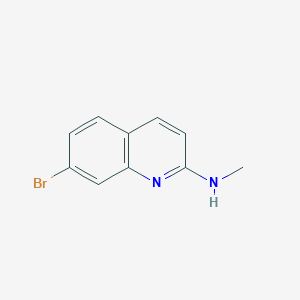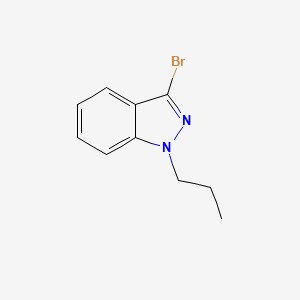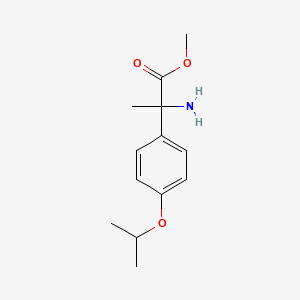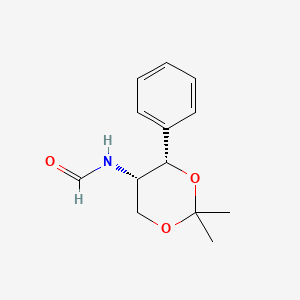
5-Bromo-2,7-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,7-dimethylquinoline. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly and sustainable methods, such as solvent-free reactions or microwave-assisted synthesis, is also being explored to minimize environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-2,7-dimethylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst can be used for nitration or sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products such as 5-amino-2,7-dimethylquinoline or 5-thio-2,7-dimethylquinoline.
Electrophilic Substitution: Products like 5-nitro-2,7-dimethylquinoline or 5-sulfonyl-2,7-dimethylquinoline.
Oxidation and Reduction: Various quinoline derivatives with altered oxidation states.
科学的研究の応用
5-Bromo-2,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of 5-Bromo-2,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 7-Bromo-2,8-dimethylquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 4-Hydroxy-2-quinoline
Comparison
5-Bromo-2,7-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. For example, 7-Bromo-2,8-dimethylquinoline has a different bromine position, which can lead to variations in its reactivity and applications. Similarly, 5,7-Dibromo-8-hydroxyquinoline has additional bromine and hydroxyl groups, which can enhance its biological activity but also alter its chemical properties.
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
5-bromo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3 |
InChIキー |
NKTLBFOFSRKYJA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)




![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)



